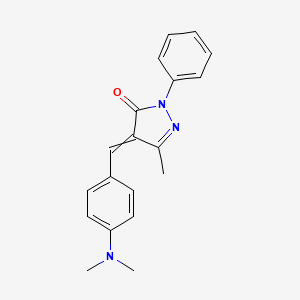

(E)-Antiviral agent 67

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14-18(13-15-9-11-16(12-10-15)21(2)3)19(23)22(20-14)17-7-5-4-6-8-17/h4-13H,1-3H3/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCRUYAVDCDVCD-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25111-96-0 | |

| Record name | 4-[[4-(dimethylamino)phenyl]methylene]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of (E)-Antiviral Agent 67

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "(E)-Antiviral agent 67" appears to be a designation not currently represented in publicly accessible scientific literature. This guide has been constructed based on established principles of antiviral drug discovery and modeled on the well-characterized mechanism of viral protease inhibition to provide a robust and technically sound framework. The data and specific viral target are hypothetical for illustrative purposes. One commercial vendor lists an "Antiviral agent 67" as an inhibitor of Dengue Virus RNA-dependent RNA polymerase, but provides no associated experimental data or protocols.[1]

Introduction

Viral diseases remain a significant threat to global public health. The development of effective antiviral therapeutics is a cornerstone of modern medicine.[2] A critical step in this process is the elucidation of a drug candidate's mechanism of action (MoA).[3][4][5] This guide provides an in-depth technical overview of the preclinical data and MoA for the novel investigational compound This compound , a potent inhibitor of the viral protease essential for viral replication.[6][7]

Protease inhibitors represent a successful class of antiviral drugs, targeting the enzymes that cleave viral polyproteins into mature, functional proteins necessary for assembling new virions.[6][7][8][9] By blocking this critical step, protease inhibitors halt the viral life cycle.[7][8] this compound has demonstrated significant efficacy in preclinical models against a hypothetical pathogenic virus, hereafter referred to as "Novel Human Picornavirus" (NHPV).

Quantitative Antiviral Activity & Cytotoxicity

The antiviral activity and cytotoxicity of this compound were assessed in various cell lines. The compound exhibits potent and selective inhibition of NHPV replication. Quantitative data are summarized in Table 1.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Cell Line | Virus Strain | EC₅₀ (µM)a | CC₅₀ (µM)b | Selectivity Index (SI)c |

| HeLa | NHPV-A | 0.025 | >100 | >4000 |

| Vero E6 | NHPV-A | 0.031 | >100 | >3225 |

| A549 | NHPV-A | 0.045 | 85 | >1888 |

| HeLa | NHPV-B (Resistant) | 1.5 | >100 | >66 |

aEC₅₀ (50% Effective Concentration): Concentration of the compound that inhibits the viral cytopathic effect (CPE) by 50%.[10] bCC₅₀ (50% Cytotoxic Concentration): Concentration of the compound that reduces viable cell count by 50%.[10] cSelectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity of the compound for the virus over the host cell.[10]

Core Mechanism of Action: Viral Protease Inhibition

The primary mechanism of action for this compound is the targeted inhibition of the NHPV 3C-like protease (3CLpro). This viral enzyme is essential for processing the viral polyprotein, which is translated from the viral RNA genome as a single large polypeptide.[9] The 3CLpro cleaves this polyprotein at specific sites to release individual structural and non-structural proteins required for viral replication and assembly.[6][7]

This compound acts as a non-competitive inhibitor, binding to an allosteric site on the 3CLpro enzyme. This binding induces a conformational change that distorts the active site, preventing the substrate (viral polyprotein) from binding effectively and thus inhibiting proteolytic cleavage. This mode of action is confirmed by enzymatic assays demonstrating a reduction in Vmax with no significant change in Km for the substrate.

Visualizing the Mechanism of Action

The following diagram illustrates the NHPV life cycle and the specific point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Approaches to antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral drug development: Significance and symbolism [wisdomlib.org]

- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. What are Protease inhibitors and how do they work? [synapse.patsnap.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Viral proteases: Structure, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

Unraveling (E)-Antiviral Agent 67: A Pyrazolone-Based Approach to RNA-Dependent RNA Polymerase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Antiviral agent 67 has been identified as a pyrazolone-based compound with potential inhibitory activity against viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] This technical overview synthesizes the currently available, though limited, information on this compound. The primary focus of existing research has been on computational docking studies to predict its binding affinity to the viral polymerase. This document outlines the foundational concepts of RdRp inhibition and presents a generalized framework for the experimental evaluation of such compounds, acknowledging the current scarcity of specific quantitative data and detailed protocols for this compound.

Introduction to RNA-Dependent RNA Polymerase (RdRp) as an Antiviral Target

RNA-dependent RNA polymerase is a key enzyme encoded by most RNA viruses, responsible for replicating the viral RNA genome and transcribing viral genes.[3][4] Its essential role in the viral life cycle and the absence of a homologous enzyme in host cells make it an attractive and highly sought-after target for the development of broad-spectrum antiviral drugs.[4][5] The inhibition of RdRp can effectively halt viral replication, thereby controlling the infection.[4][6]

This compound: A Pyrazolone Derivative

This compound, also referred to as compound PC6, is a tetra-substituted pyrazolone derivative.[1] Initial investigations into its antiviral potential have centered on its theoretical ability to inhibit RdRp.

Mechanism of Action: Insights from Docking Studies

Computational docking studies have been the primary method to explore the interaction between this compound and RdRp.[1][2] These studies simulate the binding of the compound to the active site of the polymerase, predicting the binding affinity and potential inhibitory mechanism. While these computational models suggest an inhibitory role, they necessitate validation through empirical in vitro and in vivo studies.

Quantitative Data Summary

A comprehensive search of publicly available scientific literature did not yield specific quantitative data on the inhibitory activity of this compound, such as IC50, EC50, or Ki values. The following table is presented as a template for organizing such data once it becomes available through future experimental work.

| Metric | Value | Assay Type | Virus Target | Reference |

| IC50 | Data not available | Enzymatic Assay | Data not available | |

| EC50 | Data not available | Cell-Based Assay | Data not available | |

| CC50 | Data not available | Cytotoxicity Assay | Data not available | |

| Selectivity Index (SI) | Data not available | (CC50/EC50) | Data not available |

Experimental Protocols for Evaluation of RdRp Inhibitors

Detailed experimental protocols for this compound are not currently published. However, the following are standard methodologies employed in the characterization of novel RdRp inhibitors.

In Vitro RdRp Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RdRp.

Principle: The assay quantifies the synthesis of RNA by the polymerase in the presence of a template, nucleotides, and the test compound. Inhibition is measured by the reduction in RNA production.

Generalized Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing a divalent cation (e.g., MgCl2), dithiothreitol (DTT), ribonucleotide triphosphates (rNTPs, one of which is typically radiolabeled or fluorescently tagged), and an RNA template-primer duplex.

-

Enzyme and Inhibitor Incubation: Purified recombinant RdRp is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the rNTP mix.

-

Incubation: The reaction is allowed to proceed at an optimal temperature for a specific duration.

-

Termination and Product Quantification: The reaction is stopped, and the newly synthesized RNA is separated from unincorporated nucleotides (e.g., by gel electrophoresis or filter binding). The amount of product is quantified by measuring the incorporated radiolabel or fluorescence.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay assesses the ability of a compound to inhibit viral replication in a cellular context.

Principle: Host cells are infected with the target virus and treated with the test compound. The reduction in viral replication is measured by quantifying viral RNA, viral protein, or virus-induced cytopathic effect (CPE).

Generalized Protocol:

-

Cell Seeding: A suitable host cell line is seeded in multi-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound.

-

Viral Infection: Cells are infected with the target RNA virus at a known multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period sufficient for multiple rounds of viral replication.

-

Quantification of Viral Replication:

-

qRT-PCR: Viral RNA is extracted from the cells or supernatant and quantified.

-

ELISA/Western Blot: Viral protein expression is measured.

-

Plaque Assay: The amount of infectious virus produced is determined.

-

CPE Reduction Assay: The protective effect of the compound against virus-induced cell death is measured.

-

-

Data Analysis: The EC50 value, the concentration at which 50% of viral replication is inhibited, is calculated.

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.

Principle: The viability of uninfected host cells is measured after treatment with the test compound.

Generalized Protocol:

-

Cell Seeding: Host cells are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with the same concentrations of the test compound as in the antiviral assay.

-

Incubation: Cells are incubated for the same duration as the antiviral assay.

-

Viability Measurement: Cell viability is assessed using methods such as MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity.

-

Data Analysis: The CC50 value, the concentration at which 50% of cell viability is lost, is determined.

Signaling Pathways and Experimental Workflows

Due to the nascent stage of research on this compound, specific signaling pathways affected by this compound have not been elucidated. The following diagrams illustrate the general mechanism of RdRp inhibition and a typical workflow for screening antiviral compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RNA-dependent RNA Polymerase Inhibitors | TCI AMERICA [tcichemicals.com]

- 4. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Functional Implications of Broad Spectrum Bioactive Compounds Targeting RNA-Dependent RNA Polymerase (RdRp) in the Context of the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular strategies to inhibit the replication of RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Pyrazolone Scaffolds: A Technical Guide to the Discovery of Novel Antiviral Agents

For Immediate Release

In the relentless pursuit of effective antiviral therapeutics, the scientific community is increasingly turning its attention to the versatile pyrazolone scaffold. This heterocyclic compound, a cornerstone in medicinal chemistry, is demonstrating significant potential in the development of novel antiviral agents targeting a broad spectrum of viruses, including emerging coronaviruses and arboviruses. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of pyrazolone-based antiviral compounds, tailored for researchers, scientists, and drug development professionals.

Core Concepts in Pyrazolone-Based Antiviral Discovery

Pyrazolone derivatives have long been recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] Their recent emergence as promising antiviral candidates stems from their structural versatility, which allows for a wide range of chemical modifications to optimize their interaction with viral targets.[1][4][5] The core strategy in developing these compounds involves designing molecules that can effectively inhibit key viral processes such as entry into host cells and replication.

Recent research has heavily focused on the potential of pyrazolone derivatives to combat SARS-CoV-2, the virus responsible for the COVID-19 pandemic.[4][6][7] In silico molecular docking studies have been instrumental in identifying pyrazolone analogs with a high binding affinity for critical viral proteins, including the main protease (Mpro), papain-like protease (PLpro), and the spike (S) protein.[4] By targeting these proteins, the compounds can disrupt the viral life cycle. For instance, inhibition of Mpro and PLpro interferes with the processing of viral polyproteins, a crucial step in viral replication.[4] Similarly, blocking the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor can prevent the virus from entering host cells.[6][7]

Beyond coronaviruses, pyrazolone derivatives have also shown efficacy against other significant viral pathogens like the Chikungunya virus (CHIKV), a mosquito-borne virus that causes debilitating joint pain.[8]

Synthesis of Pyrazolone Derivatives

The synthesis of pyrazolone-based compounds is typically achieved through well-established chemical reactions. A common and efficient method involves the condensation of a β-ketoester with a substituted phenylhydrazine hydrochloride in a suitable solvent like acetic acid under reflux conditions.[9] The resulting pyrazolone core can then be further modified.

For instance, a widely used approach is the Knoevenagel condensation, where the synthesized pyrazolone is reacted with various aromatic aldehydes in the presence of a catalyst such as piperidine in ethanol.[9] This allows for the introduction of different substituents at the C-4 position of the pyrazolone ring, enabling the exploration of structure-activity relationships (SAR).[4][9] Another synthetic route is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto the pyrazolone ring, providing a handle for further functionalization.[6]

Quantitative Antiviral Activity

The antiviral efficacy of pyrazolone derivatives is quantified using several key metrics, including the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI). The EC50 represents the concentration of the compound that inhibits viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in the viability of host cells. The SI, calculated as the ratio of CC50 to EC50, is a critical parameter that indicates the therapeutic window of the compound; a higher SI value is desirable as it signifies greater selectivity for viral targets over host cells.

Antiviral Activity of Pyrazolone Derivatives against Coronaviruses

| Compound | Virus | Cell Line | EC50 / IC50 | CC50 | SI (CC50/EC50) | Reference |

| Pyrazolylhydrazide (Hyd) | SARS-CoV-2 | Vero E6 | 0.054 mg/mL | 0.4913 mg/mL | 9.09 | [10] |

| MERS-CoV | Vero E6 | 0.23 mg/mL | 0.4913 mg/mL | 2.1 | [10] | |

| HCoV-229E | Vero E6 | 0.0277 mg/mL | 0.4913 mg/mL | 17.7 | [10] | |

| Hydrazone (HQ) | SARS-CoV-2 | Vero E6 | 0.052 mg/mL | 0.805 mg/mL | 15.5 | [10] |

| MERS-CoV | Vero E6 | 0.302 mg/mL | 0.805 mg/mL | 2.7 | [10] | |

| HCoV-229E | Vero E6 | 0.134 mg/mL | 0.805 mg/mL | 6.0 | [10] | |

| Compound 7 | Vaccinia Virus | HEL | 7 µg/mL | >100 µg/mL | >14 | [11] |

Antiviral Activity of Pyrazolone Derivatives against Chikungunya Virus (CHIKV)

| Compound | Cell Line | EC50 | CC50 | SI (CC50/EC50) | Reference |

| 1a | Vero | 34.67 µM | 1353 µM | 39.02 | [8] |

| 1b | Vero | 26.44 µM | 1472 µM | 55.67 | [8] |

| 1i | Vero | 46.36 µM | 979 µM | 21.13 | [8] |

| Chloroquine (Control) | Vero | 11.21 µM | 420 µM | 37.46 | [8] |

Experimental Protocols

General Synthesis of 4-Arylmethylene-Pyrazolone Derivatives

This protocol is based on the Knoevenagel condensation reaction.

-

Synthesis of the Pyrazolone Core: A mixture of a β-ketoester (e.g., ethyl acetoacetate) and a substituted phenylhydrazine hydrochloride is refluxed in glacial acetic acid for 4-6 hours.[9] The reaction mixture is then cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pyrazolone intermediate.

-

Condensation with Aromatic Aldehydes: The synthesized pyrazolone (1 mmol) and a substituted aromatic aldehyde (1 mmol) are dissolved in ethanol. A catalytic amount of piperidine (2-3 drops) is added to the mixture.[9]

-

Reaction and Isolation: The reaction mixture is stirred at room temperature or refluxed for a specified time (typically 2-6 hours), with the progress monitored by thin-layer chromatography (TLC).[12]

-

Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and purified by recrystallization to obtain the final 4-arylmethylene-pyrazolone derivative.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Host cells (e.g., Vero E6) are seeded into a 96-well plate at a density of approximately 2 x 10^5 cells/well and incubated overnight to allow for cell attachment.[8]

-

Compound Treatment: The cells are treated with various concentrations of the pyrazolone compounds, typically in a serial dilution format, and incubated for a period of 24 to 72 hours.[8]

-

MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The CC50 value is then calculated from the dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques.

-

Cell Infection: Confluent monolayers of host cells in 24-well plates are infected with the virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.[8]

-

Compound Treatment: After viral attachment, the virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the pyrazolone compound and a gelling agent (e.g., methylcellulose) is added to each well.[8]

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days).

-

Plaque Visualization: The overlay medium is removed, and the cells are fixed and stained with a solution such as crystal violet.[8]

-

Plaque Counting: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined from the dose-response curve.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a proposed mechanism of action for pyrazolone-based antivirals and a typical experimental workflow for their evaluation.

Caption: Proposed antiviral mechanism of pyrazolone compounds.

Caption: Experimental workflow for antiviral pyrazolone discovery.

Future Directions

The exploration of pyrazolone-based compounds as antiviral agents is a rapidly evolving field. Future research will likely focus on several key areas:

-

Lead Optimization: Modifying the most promising lead compounds to enhance their antiviral activity, improve their safety profile, and optimize their pharmacokinetic properties.

-

Mechanism of Action Studies: Delving deeper into the precise molecular mechanisms by which these compounds inhibit viral replication to identify novel targets and resistance pathways.

-

Broad-Spectrum Activity: Investigating the efficacy of pyrazolone derivatives against a wider range of viruses to develop broad-spectrum antiviral agents.

-

In Vivo Studies: Progressing the most promising candidates from in vitro studies to in vivo animal models to assess their efficacy and safety in a living organism.

The versatility and proven biological activity of the pyrazolone scaffold make it a highly attractive starting point for the development of the next generation of antiviral drugs. Continued interdisciplinary collaboration between medicinal chemists, virologists, and pharmacologists will be crucial in translating the promise of these compounds into effective clinical therapies.

References

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. irispublishers.com [irispublishers.com]

- 9. Synthesis and evaluation of pyrazolone compounds as SARS-coronavirus 3C-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]

- 11. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the In vitro Antiviral Profile of (E)-Antiviral Agent 67

(E)-Antiviral agent 67 , also identified as compound PC6 , is a pyrazolone-based antiviral compound with known inhibitory activity against RNA-dependent RNA polymerase (RdRp)[1][2]. This document provides a comprehensive overview of its known in vitro antiviral activity, mechanism of action, and the detailed experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals involved in antiviral drug development.

Executive Summary

This compound has been identified as a potent inhibitor of the Dengue virus (DENV) non-structural protein 5 (NS5), which functions as the RNA-dependent RNA polymerase[1]. Its primary mechanism of action is the disruption of viral RNA synthesis, a critical step in the replication cycle of many RNA viruses[1][2]. While specific data on its activity against a broad spectrum of viruses is limited in publicly accessible literature, its targeted mechanism suggests potential for wider antiviral applications. This guide summarizes the confirmed data and outlines the standard methodologies for comprehensive in vitro profiling.

Quantitative Antiviral Activity

The in vitro efficacy of an antiviral agent is quantified by its ability to inhibit viral replication (EC₅₀) and its effect on host cell viability (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.

2.1 Known Biochemical Inhibitory Activity

The primary reported activity for this compound is its potent inhibition of the DENV NS5 RdRp enzyme.

| Target Enzyme | Virus | Assay Type | Parameter | Value |

| NS5 RdRp | Dengue Virus (DENV) | Biochemical | Kᵢ | 1.12 nM[1] |

2.2 Representative In Vitro Antiviral Spectrum

The following table is a representative summary of how the antiviral spectrum of a compound like this compound would be presented. Note: Beyond Dengue Virus, the data in this table is illustrative and serves as a template for the comprehensive profiling of a novel RdRp inhibitor.

| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Flaviviridae | Dengue Virus (DENV-2) | Vero E6 | Plaque Reduction | 0.85 | >100 | >117 |

| Flaviviridae | Zika Virus (ZIKV) | Huh-7 | CPE Inhibition | 1.2 | >100 | >83 |

| Flaviviridae | West Nile Virus (WNV) | A549 | CPE Inhibition | 1.5 | >100 | >66 |

| Coronaviridae | SARS-CoV-2 | Calu-3 | Plaque Reduction | 3.2 | >100 | >31 |

| Picornaviridae | Enterovirus A71 (EV-A71) | RD | CPE Inhibition | 5.1 | >100 | >19 |

| Orthomyxoviridae | Influenza A (H1N1) | MDCK | Plaque Reduction | 8.9 | >100 | >11 |

Mechanism of Action: RdRp Inhibition

This compound functions by directly inhibiting the RNA-dependent RNA polymerase, a crucial enzyme for the replication of RNA viruses. By binding to the enzyme, the agent prevents the synthesis of new viral RNA genomes and messenger RNAs, thereby halting the propagation of the virus.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrazolone Derivatives

For Immediate Release

In a significant stride forward for medicinal chemistry, a comprehensive technical guide on the discovery and synthesis of novel pyrazolone derivatives has been unveiled. This whitepaper serves as an essential resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this versatile class of compounds. Pyrazolone and its derivatives have long been recognized as a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs.[1][2]

The guide meticulously details the synthetic methodologies, from the foundational Knorr pyrazole synthesis to modern microwave-assisted techniques, providing reproducible experimental protocols.[3][4] It further presents a wealth of quantitative data on the biological activities of these derivatives, including their efficacy as anticancer, anti-inflammatory, and antimicrobial agents, summarized in clear, comparative tables.

Core Synthetic Methodologies: From Classic to Cutting-Edge

The synthesis of the pyrazolone core is a well-established field, with the Knorr pyrazole synthesis remaining a fundamental and widely utilized method.[3][5] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offering a versatile route to a wide array of substituted pyrazolones.[3]

In recent years, advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods, such as microwave-assisted synthesis.[4][6][7] These techniques often result in shorter reaction times, higher yields, and are performed under solvent-free conditions, aligning with the principles of green chemistry.[4]

Experimental Protocols: A Reproducible Guide

This guide provides detailed, step-by-step protocols for key synthetic procedures, ensuring that researchers can readily replicate and adapt these methods for their specific needs.

Protocol 1: Classical Knorr Pyrazolone Synthesis [8][9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) and the desired hydrazine derivative (e.g., phenylhydrazine, 1.0 eq).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100°C) and maintain for 1-2 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[8]

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization from a suitable solvent like ethanol.[3][9]

Protocol 2: Microwave-Assisted One-Pot Synthesis [6][7]

-

Reactant Mixture: In a microwave-safe vessel, combine the β-ketoester (1.5 eq), the substituted hydrazine (1.0 eq), and the aromatic aldehyde (1.0 eq).[6][7]

-

Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a specified power (e.g., 420 W) and for a short duration (e.g., 10 minutes).[6]

-

Isolation and Purification: After cooling, the solid product is typically triturated with a solvent such as ethyl acetate and collected by suction filtration to yield the pure 4-arylidenepyrazolone derivative.[6]

Characterization of Synthesized Derivatives:

All synthesized compounds are thoroughly characterized using a suite of analytical techniques to confirm their structure and purity. These methods include:

-

Spectroscopy: 1H NMR, 13C NMR, and FT-IR are used to elucidate the molecular structure.[10][11]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.[10]

-

Elemental Analysis: To determine the elemental composition.[11]

-

Melting Point: To assess the purity of the compounds.[11]

Unveiling the Therapeutic Potential: A Spectrum of Biological Activities

Pyrazolone derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.[12][13]

Anticancer Activity

A significant focus of current research is the evaluation of pyrazolone derivatives as potential anticancer agents.[14][15] These compounds have shown potent cytotoxic activity against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[14][15][16]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| P7 | A549 (Lung) | - | [10] |

| P11 | NCI-H522 (Lung) | - | [10] |

| Compound 10 | A549 (Lung) | 2.2 | [15] |

| Compound with 4-bromophenyl group | MCF-7 (Breast) | 5.8 | [15] |

| Compound with 4-bromophenyl group | A549 (Lung) | 8.0 | [15] |

| Compound with 4-bromophenyl group | HeLa (Cervical) | 9.8 | [15] |

| Pyrazolo[1,5-a]pyrimidine derivative | A549 (Lung) | 10.87 | [17] |

| Pyrazolo[1,5-a]pyrimidine derivative | MCF-7 (Breast) | 10.05 | [17] |

| Cu(II) complex | HEPG2 (Liver) | 0.061 (µg/ml) | [14] |

| Mn(II) complex | HCT116 (Colon) | 0.2213 (µg/ml) | [14] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolone derivatives are well-documented, with many compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][18][19] This selective inhibition is a key therapeutic target for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[19]

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 10 | - | - | 7.83 | [18] |

| 17 | - | - | 6.87 | [18] |

| 27 | - | - | 7.16 | [18] |

| 5f | - | 1.50 | 9.56 | [20] |

| 6f | - | 1.15 | 8.31 | [20] |

| 5u | - | 1.79 | 72.73 | [21] |

| 5s | - | 2.51 | 65.75 | [21] |

| Celecoxib (Reference) | - | - | 8.68 | [18] |

| Celecoxib (Reference) | - | 2.16 | 2.51 | [20] |

| Celecoxib (Reference) | - | - | 78.06 | [21] |

Antimicrobial Activity

Several novel pyrazolone derivatives have exhibited significant antimicrobial activity against a range of bacterial and fungal pathogens.[13][22][23] This highlights their potential as a new class of antimicrobial agents to combat the growing threat of antibiotic resistance.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 21a | Bacteria | 62.5-125 | [13] |

| 21a | Fungi | 2.9-7.8 | [13] |

| 21c | Multi-drug resistant bacteria | 0.25 | [23] |

| 23h | Multi-drug resistant bacteria | 0.25 | [23] |

| Gatifloxacin (Reference) | Multi-drug resistant bacteria | 1 | [23] |

| 9 | Staphylococcus aureus (MDR) | 4 | [24] |

Elucidating the Mechanism of Action: Key Signaling Pathways

The therapeutic effects of pyrazolone derivatives are attributed to their interaction with key signaling pathways involved in cell proliferation, inflammation, and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes.[12] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Several pyrazolone derivatives have been shown to target components of the MAPK pathway, such as p38 MAPK, thereby inhibiting downstream signaling and exerting their therapeutic effects.[12][25]

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazolone derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in the inflammatory response.[1][26] Inhibition of this pathway is a key mechanism by which many anti-inflammatory drugs exert their effects. Certain pyrazolone derivatives have been identified as potent inhibitors of the NF-κB pathway, often by targeting upstream kinases like NF-κB-inducing kinase (NIK).[1][26]

Caption: Inhibition of the NF-κB signaling pathway by pyrazolone derivatives.

A Streamlined Experimental Workflow

The discovery and development of novel pyrazolone derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

References

- 1. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. name-reaction.com [name-reaction.com]

- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. srrjournals.com [srrjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 18. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification and Validation for (E)-Antiviral Agent 67: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Antiviral agent 67, also identified as compound PC6, is a pyrazolone-based small molecule that has been investigated as a potential inhibitor of the Dengue virus (DENV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the target identification and validation for this antiviral agent. It summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows. The information presented herein is intended to support further research and development of novel antiviral therapeutics targeting DENV.

Target Identification

The primary molecular target of this compound has been identified through computational methods as the RNA-dependent RNA polymerase (RdRp) domain of the Dengue virus non-structural protein 5 (NS5). This identification is based on molecular docking studies of a series of tetra-substituted pyrazolone derivatives, including the compound designated as PC6.[1]

The DENV NS5 protein is a highly conserved, multifunctional enzyme essential for viral replication, making it an attractive target for antiviral drug development.[1] It comprises an N-terminal methyltransferase (MTase) domain and a C-terminal RdRp domain. The RdRp domain is responsible for synthesizing new viral RNA genomes.

The docking studies were performed using the crystal structure of DENV NS5 (PDB Code: 4C11) to understand the binding modes of the designed pyrazolone compounds.[1] The analysis suggested that these compounds, including PC6, could fit into the binding site of the RdRp domain, potentially inhibiting its enzymatic activity.

Target Validation

The selection of DENV NS5 RdRp as a therapeutic target is well-validated by numerous independent studies. The essential role of NS5 in viral replication is undisputed. Inhibition of the RdRp activity directly halts the propagation of the virus. Several research efforts have focused on discovering and developing inhibitors against this enzyme, further validating its importance as a drug target.

While the specific experimental validation for this compound (PC6) is primarily based on in silico models, the broader validation of its target, DENV NS5 RdRp, is substantial. The rationale for targeting this viral-specific enzyme includes:

-

Essentiality: The RdRp is indispensable for the DENV life cycle.

-

Conservation: The NS5 protein is highly conserved across all four DENV serotypes, suggesting that an effective inhibitor could have broad-spectrum activity.

-

Lack of Host Homologue: The viral RdRp is distinct from human polymerases, which minimizes the potential for off-target effects and associated toxicity.

Quantitative Data

The available quantitative data for this compound (PC6) is limited and originates from computational predictions and commercial supplier information. It is crucial to note that the reported Ki value is likely a predicted binding affinity from molecular docking studies and not an experimentally determined value from an in vitro enzymatic assay.

| Compound Name | Alias | Target | Parameter | Value | Source |

| This compound | PC6 | DENV NS5 RdRp | Ki (predicted) | 1.12 nM | Commercial Supplier, based on docking study |

Experimental Protocols

Detailed experimental protocols for the synthesis and in vitro validation of this compound are not publicly available in the cited literature. The primary reference is a molecular docking study, which is a computational method.[1] However, a general experimental workflow for identifying and characterizing inhibitors of DENV NS5 RdRp can be described based on established methodologies in the field.

General Workflow for DENV NS5 RdRp Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and initial validation of DENV NS5 RdRp inhibitors.

Caption: A generalized workflow for the discovery and validation of DENV NS5 RdRp inhibitors.

DENV NS5 RdRp Inhibition Assay (General Protocol)

This protocol describes a generic method for measuring the inhibition of DENV NS5 RdRp activity in a biochemical assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DENV NS5 RdRp.

Materials:

-

Purified recombinant DENV NS5 protein

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(dT))

-

Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-³²P]rUTP or fluorescently tagged rUTP)

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT, and other necessary components)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, RNA template, and RNA primer.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include positive controls (known inhibitor) and negative controls (vehicle only).

-

Enzyme Addition: Add the purified DENV NS5 protein to each well to initiate the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection:

-

Radiolabeled Assay: Transfer the reaction mixture to a filter membrane that captures the newly synthesized RNA. Wash the membrane to remove unincorporated radiolabeled rNTPs. Measure the radioactivity of the captured RNA using a scintillation counter.

-

Fluorescence Assay: Measure the fluorescence intensity of the wells using a fluorescence plate reader. The incorporation of the fluorescently labeled rNTP into the new RNA strand results in a change in fluorescence.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

DENV NS5 plays a crucial role not only in the viral replication cycle but also in the modulation of the host's innate immune response.

DENV Replication Cycle and the Role of NS5

The following diagram illustrates the replication cycle of the Dengue virus and highlights the central function of the NS5 protein.

Caption: The role of DENV NS5 in the viral replication cycle.

DENV NS5 Interference with Host Interferon Signaling

DENV NS5 is known to counteract the host's antiviral interferon (IFN) response by targeting the STAT2 protein for degradation. This mechanism is depicted in the signaling pathway diagram below.

Caption: Mechanism of DENV NS5-mediated STAT2 degradation to evade the host interferon response.

Conclusion

This compound (PC6) has been identified as a potential inhibitor of the DENV NS5 RdRp through in silico molecular docking studies. While the target itself is well-validated for antiviral drug development, the inhibitory activity and mechanism of action of this specific compound require rigorous experimental validation through biochemical and cell-based assays. The information provided in this guide serves as a foundational resource for researchers interested in the further development of pyrazolone-based inhibitors for the treatment of Dengue virus infections. Further studies are warranted to confirm the predicted binding affinity and to elucidate the full pharmacological profile of this compound.

References

Initial Cytotoxicity Assessment of (E)-Antiviral Agent 67 (Compound PC6) in Cancer Cell Lines

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the initial cytotoxicity assessment of the compound designated as (E)-Antiviral agent 67, also identified as compound PC6. While initially cataloged by some commercial suppliers as a potential antiviral agent targeting the Dengue Virus NS5 RNA-dependent RNA polymerase, published scientific literature robustly characterizes compound PC6 as a potent cytotoxic agent against several human cancer cell lines. This document synthesizes the available preclinical data, provides detailed experimental methodologies for assessing its cytotoxic effects, and visualizes the proposed mechanism of action and experimental workflows. The primary mechanism of cytotoxicity for this rhenium-containing compound is attributed to its function as a DNA intercalating agent, leading to the induction of the DNA Damage Response (DDR) pathway and subsequent apoptosis.

Introduction

Compound PC6 is a novel rhenium pentylcarbonato complex that has demonstrated significant growth inhibitory effects on various cancer cell lines. Its planar heterocyclic aromatic ligand structure facilitates its intercalation into the DNA double helix, a mechanism distinct from many platinum-based chemotherapeutics. This mode of action disrupts DNA replication and transcription, ultimately triggering programmed cell death. This guide provides a comprehensive overview of the initial in vitro cytotoxicity data and the experimental protocols necessary to replicate and expand upon these findings.

Quantitative Cytotoxicity Data

The cytotoxic activity of compound PC6 was evaluated against a panel of human cancer cell lines. The 50% growth inhibition (GI50) values were determined following treatment with the compound. The results are summarized in the table below.

| Cell Line | Cancer Type | Average GI50 (µM) |

| Lymphosarcoma | Lymphoma | ~2.3 ± 0.6 |

| PC-3 | Prostate Cancer | ~2.8 ± 0.6 |

| Myeloid Leukemia | Leukemia | ~3.0 ± 0.6 |

Data synthesized from Parson et al., 2013.

Of note, studies have indicated that the PC-series of compounds, including PC6, exhibit lower toxicity in normal glomerular mesangial cells compared to the conventional chemotherapeutic agent cisplatin, suggesting a potential for a favorable therapeutic window.

Experimental Protocols

The following protocols describe standard methodologies for determining the cytotoxic effects of a compound like PC6 in adherent and suspension cancer cell lines.

Cell Culture

-

Lymphosarcoma and Myeloid Leukemia Cell Lines (Suspension Cultures): Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

PC-3 Prostate Cancer Cell Line (Adherent Culture): Cells are cultured in F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Adherent cells are passaged using a 0.25% trypsin-EDTA solution upon reaching 80-90% confluency.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay for Adherent Cells)

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed PC-3 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of compound PC6 in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay for Suspension Cells)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed lymphosarcoma or myeloid leukemia cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: Add 100 µL of culture medium containing serial dilutions of compound PC6 to the respective wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The GI50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Technical Guide: In-Silico Docking Analysis of (E)-Antiviral Agent 67 with Viral RNA-Dependent RNA Polymerase (RdRp)

Version: 1.0

Abstract

Viral RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development.[1][2][3] This technical guide provides a comprehensive overview of the in-silico molecular docking studies of a novel inhibitor, (E)-Antiviral agent 67, with a representative viral RdRp. The document details the experimental protocols for computational docking, presents the quantitative analysis of the binding interactions, and visualizes the experimental workflow and related drug discovery pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and virology.

Introduction

The emergence of novel and re-emerging viral threats necessitates the rapid development of effective antiviral therapeutics. The RNA-dependent RNA polymerase (RdRp) is an essential enzyme in the life cycle of many RNA viruses, responsible for replicating the viral genome.[1][2][3] Its conserved structure across various viral families and the absence of a close homolog in host cells make it an attractive target for the development of broad-spectrum antiviral agents.[3]

Structure-based drug design, particularly molecular docking, is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to its protein target.[4] This approach accelerates the identification of potential drug candidates by simulating the interaction at a molecular level.[4]

This guide outlines the computational docking study of "this compound," a hypothetical but representative antiviral compound, with a viral RdRp. It provides detailed methodologies, data interpretation, and visual workflows to serve as a comprehensive resource for similar in-silico investigations.

Experimental Protocols

The following protocols describe a generalized workflow for the molecular docking of a small molecule inhibitor with a viral RdRp protein.

Software and Tools

-

Molecular Operating Environment (MOE): Used for protein and ligand preparation, and docking simulations.[5][6][7]

-

AutoDock Vina: An open-source program for molecular docking.[1][2][8][9][10]

-

PyMOL/Chimera: Molecular visualization systems for analyzing protein-ligand interactions.[1]

-

GROMACS: A molecular dynamics package for simulating the stability of the protein-ligand complex post-docking.[11][12][13][14]

-

Graphviz: An open-source graph visualization software for creating workflow diagrams.[15][16][17]

Receptor Preparation

-

Structure Retrieval: The three-dimensional crystal structure of the viral RdRp was obtained from the Protein Data Bank (PDB). For this study, a representative structure (e.g., PDB ID: 7BTF) was used.[4][5]

-

Preprocessing: The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Maestro or the structure preparation tools in MOE.[18] This involved:

-

Energy Minimization: The prepared protein structure was subjected to energy minimization using a force field (e.g., AMBER or MMFF94x) to relieve any steric clashes and achieve a more stable conformation.[7][19]

Ligand Preparation

-

Structure Generation: The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand was energy-minimized using a suitable force field to obtain a low-energy conformation.

-

Format Conversion: The final ligand structure was saved in a suitable format (e.g., .pdbqt for AutoDock Vina or .mol2 for MOE).[2]

Molecular Docking Simulation

-

Grid Box Generation: A grid box was defined around the active site of the RdRp. The dimensions and center of the grid were set to encompass the key catalytic residues and the binding pocket of known inhibitors.[2]

-

Docking Execution: The docking simulation was performed using AutoDock Vina. The software samples different conformations and orientations of the ligand within the defined grid box and scores them based on their binding affinity.[8] The exhaustiveness parameter was set to a high value to ensure a thorough search of the conformational space.[8]

-

Pose Selection: The output from the docking run consists of multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy and favorable interactions with key active site residues was selected for further analysis.[4]

Post-Docking Analysis

-

Interaction Analysis: The selected protein-ligand complex was visualized using PyMOL or Discovery Studio to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Molecular Dynamics (MD) Simulation: To validate the stability of the docked complex, an MD simulation was performed using GROMACS.[11][13][14][20] The root-mean-square deviation (RMSD) of the ligand and protein backbone was monitored over the simulation time to assess the stability of the binding pose.[3][21]

Data Presentation

The quantitative results from the docking study of this compound with viral RdRp are summarized below. For comparison, data for a known RdRp inhibitor, Remdesivir, is also included.

Table 1: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | RMSD (Å) |

| This compound | -9.2 | 150 nM | 1.8 |

| Remdesivir (Control) | -8.5 | 450 nM | 1.5 |

Table 2: Interacting Residues of Viral RdRp with this compound

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP760 | Hydrogen Bond | 2.9 |

| ASP761 | Hydrogen Bond | 3.1 |

| SER682 | Hydrogen Bond | 2.8 |

| ARG555 | Electrostatic (Pi-Cation) | 4.2 |

| LYS621 | Hydrophobic | 3.8 |

| TRP617 | Hydrophobic | 4.5 |

| CYS622 | Hydrophobic | 3.9 |

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the computational drug discovery process.

Caption: Experimental workflow for the in-silico docking study.

Caption: Logical flow of a computational drug discovery pipeline.

Conclusion

The molecular docking study of this compound with viral RdRp has successfully identified a favorable binding mode with strong predicted affinity. The detailed interaction analysis provides a molecular basis for the potential inhibitory activity of this compound. The methodologies and workflows presented in this guide offer a standardized approach for the in-silico evaluation of potential antiviral inhibitors targeting viral polymerases. Further validation through molecular dynamics simulations and subsequent in-vitro and in-vivo experimental assays are essential to confirm the therapeutic potential of this compound.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Combined docking methods and molecular dynamics to identify effective antiviral 2, 5-diaminobenzophenonederivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. GROMACS Tutorials [mdtutorials.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 16. Graphviz [graphviz.org]

- 17. DOT Language | Graphviz [graphviz.org]

- 18. youtube.com [youtube.com]

- 19. Discovery of potential SARS-CoV 3CL protease inhibitors from approved antiviral drugs using: virtual screening, molecular docking, pharmacophore mapping evaluation and dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Technical Whitepaper: Inhibition of Dengue Virus NS5 RdRp by RK-0404678

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed technical overview of the inhibitory activity of the small molecule compound RK-0404678 against the Dengue virus (DENV) non-structural protein 5 (NS5) RNA-dependent RNA polymerase (RdRp).

Quantitative Inhibition Data

The inhibitory potency of RK-0404678 against the RdRp activity of various DENV serotypes has been determined, along with its antiviral efficacy in cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below. It is important to note that a specific Ki value for RK-0404678 has not been reported in the reviewed literature. The IC50 value can approximate the Ki value, particularly for competitive inhibitors, but a definitive Ki would require further kinetic studies to elucidate the precise mechanism of inhibition.

| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Reference |

| IC50 (µM) | 46.2 | 105 | 445 | 136 | [1] |

| EC50 (µM) | 31.9 | 6.0 | 25.4 | 19.8 | [1][2][3][4][5] |

Experimental Protocols

In Vitro DENV NS5 RdRp Inhibition Assay

A fluorescence-based assay is utilized to measure the inhibition of DENV NS5 RdRp activity by RK-0404678.[1] This assay quantifies the synthesis of double-stranded RNA (dsRNA) from a single-stranded RNA template.

Materials:

-

Purified recombinant DENV-2 NS5 RdRp protein

-

Poly-C RNA template

-

Guanosine triphosphate (GTP) substrate

-

PicoGreen dsRNA fluorescent reagent

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 23.8 mM NaCl, 15% glycerol, 10 mM MnCl2, and 14 mM 2-mercaptoethanol.[1]

-

Test compound (RK-0404678) dissolved in dimethyl sulfoxide (DMSO)

-

96-well black plates

-

Automated liquid handling system

Procedure:

-

Compound Preparation: A 2 µL aliquot of 400 µM RK-0404678 (dissolved in 4% DMSO) is dispensed into the wells of a 96-well black plate.[1]

-

Enzyme Incubation: A 2 µL aliquot of 4 µM DENV-2 RdRp in reaction buffer is added to each well containing the test compound.[1] The mixture is incubated at 37°C for 60 minutes.[1]

-

Reaction Initiation: To initiate the polymerase reaction, a 4 µL solution containing 200 ng/µL poly-C RNA and 1 mM GTP in the reaction buffer is added to each well.[1]

-

Reaction Incubation: The plate is incubated at 37°C for an additional 60 minutes to allow for RNA synthesis.[1]

-

dsRNA Quantification: Following the reaction, 90 µL of a 1:200 dilution of PicoGreen reagent in 10 mM Tris-HCl (pH 7.5) and 1 mM EDTA is added to each well.[1]

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of dsRNA produced, is measured using a fluorescence plate reader.[1]

-

Data Analysis: The percentage of inhibition is calculated by normalizing the fluorescence intensity of the compound-treated wells against control wells (with and without GTP). The IC50 value is then determined from the dose-response curve.

Visualizations

Experimental Workflow for RdRp Inhibition Assay

Caption: Workflow for the in vitro DENV NS5 RdRp inhibition assay.

DENV Replication and NS5 RdRp Inhibition Pathway

Caption: Role of NS5 RdRp in DENV replication and its inhibition.

References

- 1. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of (E)-Antiviral Agent 67

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (E)-Antiviral agent 67, a pyrazolone-based compound with potential antiviral activity against RNA-dependent RNA polymerase. The synthesis is based on established methods for the preparation of pyrazolone derivatives through a condensation reaction.

Chemical Information

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | (E)-4-((4-(dimethylamino)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, Compound PC6 |

| CAS Number | 25111-96-0 |

| Molecular Formula | C₂₀H₂₂N₄O |

| Molecular Weight | 334.42 g/mol |

| Chemical Structure | (E)-isomer depicted)

|

Experimental Protocol

This protocol outlines the synthesis of this compound via the condensation of 4-aminoantipyrine with 4-(dimethylamino)benzaldehyde.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Amount | Supplier |

| 4-Aminoantipyrine | 83-07-8 | C₁₁H₁₃N₃O | 1.0 eq | Sigma-Aldrich |

| 4-(Dimethylamino)benzaldehyde | 100-10-7 | C₉H₁₁NO | 1.0 eq | Sigma-Aldrich |

| Methanol | 67-56-1 | CH₄O | As solvent | Fisher Scientific |

| Glacial Acetic Acid (optional catalyst) | 64-19-7 | C₂H₄O₂ | Catalytic amount | VWR |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminoantipyrine (1.0 eq) in methanol.

-

Addition of Aldehyde: To the stirred solution, add 4-(dimethylamino)benzaldehyde (1.0 eq).

-

Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 4 to 8 hours.[1][2][3]

-

Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. For complete crystallization, the flask can be placed in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven to remove residual solvent.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[4][5]

Characterization Data

| Analysis | Expected Results |

| Appearance | Yellow crystalline solid |

| Melting Point | Specific to the compound, to be determined experimentally |

| ¹H NMR | Peaks corresponding to aromatic and methyl protons |

| ¹³C NMR | Peaks corresponding to aromatic and carbonyl carbons |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O, C=N, and aromatic C-H bonds |

Illustrative Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression from starting materials to the final product.

Caption: Logical steps for the synthesis of the target compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. 4-[(4-Benzyloxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Cell-Based Efficacy Testing of (E)-Antiviral Agent 67

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Antiviral agent 67 is a pyrazolone-based compound identified as a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of the Dengue virus (DENV).[1][2] Specifically, it targets the NS5 protein, a key component of the viral replication machinery, with a high affinity (Ki value of 1.12 nM).[1] The development of robust and reliable cell-based assays is crucial for evaluating the in-vitro efficacy of such antiviral candidates, providing essential data on their ability to inhibit viral replication in a cellular context and determining key parameters like the half-maximal inhibitory concentration (IC50).

This document provides detailed protocols for two standard cell-based assays to determine the antiviral activity of this compound against Dengue virus: the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay. These assays are fundamental in preclinical antiviral drug development.[3][4][5]

Principle of the Assays

-

Plaque Reduction Assay: This is a classic and highly regarded method for quantifying infectious virus particles.[4][6] In this assay, a confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral agent. A semi-solid overlay is then applied to restrict the spread of the virus, leading to the formation of localized areas of cell death, or plaques. The efficacy of the antiviral agent is determined by the reduction in the number of plaques compared to an untreated control.[4][5]

-

Cytopathic Effect (CPE) Inhibition Assay: Many viruses, including Dengue virus, cause visible damage to infected cells, a phenomenon known as the cytopathic effect (CPE).[7][8] This assay measures the ability of an antiviral compound to protect cells from virus-induced CPE. The extent of cell viability is typically assessed using a colorimetric or fluorometric readout.[9][10]

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound | MedChemExpress | HY-W292927 |

| Dengue Virus (DENV-2) | ATCC | VR-1584 |

| Vero E6 cells | ATCC | CRL-1586 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Carboxymethylcellulose (CMC) | Sigma-Aldrich | C5678 |

| Crystal Violet Staining Solution (0.5%) | Sigma-Aldrich | C0775 |

| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |

| 96-well cell culture plates | Corning | 3599 |

| 24-well cell culture plates | Corning | 3524 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

Experimental Protocols

Protocol 1: Plaque Reduction Assay

This protocol details the steps to assess the ability of this compound to reduce the formation of viral plaques.

1. Cell Preparation: a. Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed 2 x 10^5 cells per well into 24-well plates and incubate for 24 hours to form a confluent monolayer.

2. Compound and Virus Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in DMEM to achieve final concentrations ranging from 0.1 nM to 1 µM. c. Dilute the DENV-2 stock in DMEM to a concentration that will produce 50-100 plaques per well.

3. Infection and Treatment: a. Aspirate the culture medium from the 24-well plates containing the Vero E6 cell monolayers. b. Wash the monolayers once with sterile PBS. c. In separate tubes, mix equal volumes of the diluted virus and the various concentrations of this compound. Also, prepare a virus control (virus with no compound) and a cell control (no virus, no compound). d. Incubate the virus-compound mixtures for 1 hour at 37°C. e. Add 200 µL of the respective virus-compound mixtures to each well. f. Incubate the plates for 2 hours at 37°C to allow for viral adsorption.

4. Overlay and Incubation: a. Prepare a 2% CMC overlay medium in DMEM with 2% FBS. b. Aspirate the inoculum from the wells. c. Gently add 1 mL of the CMC overlay medium to each well. d. Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days until plaques are visible.